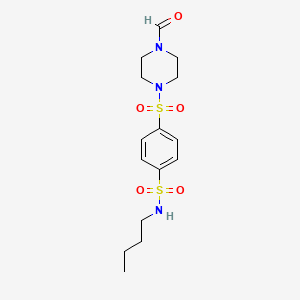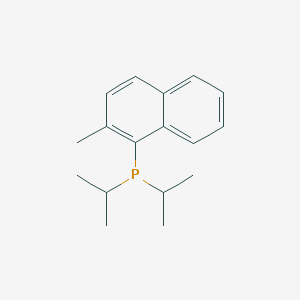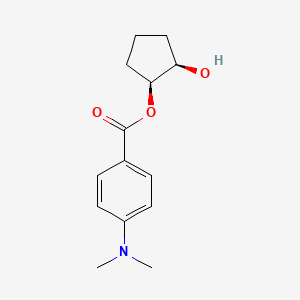
(1S,2R)-2-Hydroxycyclopentyl 4-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Hydroxycyclopentyl 4-(dimethylamino)benzoate is a chemical compound that features a cyclopentyl ring with a hydroxyl group and a benzoate ester linked to a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Hydroxycyclopentyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with (1S,2R)-2-hydroxycyclopentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Hydroxycyclopentyl 4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (1S,2R)-2-oxocyclopentyl 4-(dimethylamino)benzoate.
Reduction: Formation of (1S,2R)-2-hydroxycyclopentyl 4-(dimethylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,2R)-2-Hydroxycyclopentyl 4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Hydroxycyclopentyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The hydroxyl group and the ester linkage play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-Hydroxycyclopentyl 4-(methylamino)benzoate
- (1S,2R)-2-Hydroxycyclopentyl 4-(ethylamino)benzoate
- (1S,2R)-2-Hydroxycyclopentyl 4-(dimethylamino)benzamide
Uniqueness
(1S,2R)-2-Hydroxycyclopentyl 4-(dimethylamino)benzoate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a dimethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
187985-80-4 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
[(1S,2R)-2-hydroxycyclopentyl] 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-15(2)11-8-6-10(7-9-11)14(17)18-13-5-3-4-12(13)16/h6-9,12-13,16H,3-5H2,1-2H3/t12-,13+/m1/s1 |
InChI Key |
IMCPEKUBDXTAEA-OLZOCXBDSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)O[C@H]2CCC[C@H]2O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)
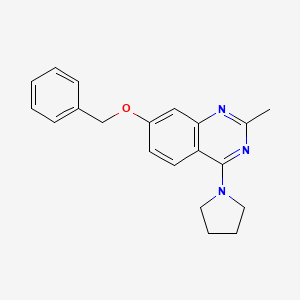
![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)

![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
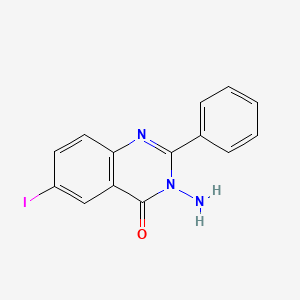
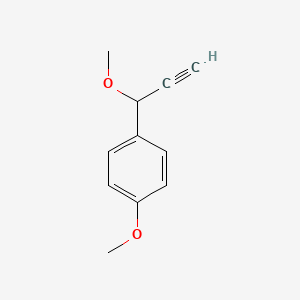
![2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid](/img/structure/B12580198.png)
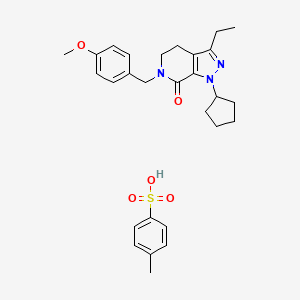
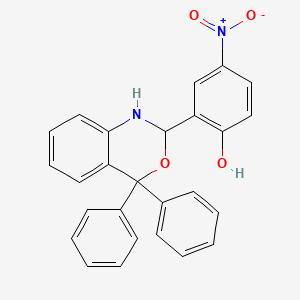
![2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12580216.png)
